molecular formula C8H5ClN2O2 B282099 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol

Cat. No.: B282099
M. Wt: 196.59 g/mol
InChI Key: MOSMPQUVGHMVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. Oxadiazole derivatives, as a class of heterocyclic compounds, are extensively studied for their diverse biological activities. Researchers investigate these scaffolds for potential applications in developing novel therapeutic agents. Specific areas of research can include the exploration of anticancer properties, given that some oxadiazole derivatives have demonstrated inhibitory effects on tubulin polymerization and epidermal growth factor receptor (EGFR). Furthermore, the structural motifs present in this compound are relevant to studies in antimicrobial and anti-tubercular research, as similar molecular frameworks have shown promise in these fields. The presence of the 1,2,4-oxadiazole ring makes it a versatile synthon for further chemical modification, allowing researchers to generate libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,2,4-oxadiazol-3-one

InChI

InChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)11-13-7/h1-4H,(H,11,12)

InChI Key

MOSMPQUVGHMVHD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=O)NO2)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)NO2)Cl

Origin of Product

United States

Structure Activity Relationship Sar Studies and Molecular Design Principles for 5 4 Chlorophenyl 1,2,4 Oxadiazol 3 Ol Derivatives

Fundamental Principles of SAR in Oxadiazole Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. youtube.com For the 1,2,4-oxadiazole (B8745197) class of compounds, including derivatives of 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol, SAR provides a roadmap for designing more potent and selective therapeutic agents. nih.gov The 1,2,4-oxadiazole ring is a key pharmacophore that has garnered significant attention due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov

The core principle of SAR in this context is that modifications to the substituents on the 1,2,4-oxadiazole ring can dramatically alter the compound's interaction with biological targets. nih.gov The 1,2,4-oxadiazole nucleus is often employed as a bioisostere for ester and amide groups. nih.govscispace.com This substitution is advantageous because the oxadiazole ring is generally more resistant to hydrolysis by esterases, leading to improved metabolic stability. nih.govresearchgate.net The arrangement of nitrogen and oxygen atoms in the ring allows it to act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of esters and amides, which is often crucial for binding to target proteins. nih.govresearchgate.net

Key aspects of SAR for 1,2,4-oxadiazole derivatives include:

Nature of Substituents: The type of chemical groups attached at the C3 and C5 positions of the oxadiazole ring significantly impacts activity. Aromatic or heteroaromatic rings are common substituents.

Steric Factors: The size and shape of the substituents can either promote or hinder the optimal orientation of the molecule within the binding site of a biological target. youtube.com

For instance, studies on various 1,2,4-oxadiazole derivatives have shown that the introduction of specific groups can enhance a particular biological activity. The 3,5-disubstituted-1,2,4-oxadiazole motif is a well-explored structural framework in the development of novel drugs. nih.gov

Influence of Substituent Electronic and Steric Effects on Bioactivity

The biological activity of this compound derivatives is profoundly influenced by the electronic and steric properties of substituents on the phenyl ring and any modifications to the oxadiazole core. These factors dictate the molecule's interaction with its biological target, affecting its potency and selectivity.

Electronic Effects:

The electronic nature of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can alter the electron density of the aromatic ring and the oxadiazole moiety. This, in turn, affects the strength of interactions, such as hydrogen bonds and pi-pi stacking, with the target protein.

For example, in a study of 1,2,4-oxadiazole derivatives as anticancer agents, the presence of an electron-withdrawing chlorine atom on the phenyl ring was found to be crucial for high activity in some cases. nih.gov Conversely, other studies have shown that the introduction of electron-donating groups can enhance activity, depending on the specific biological target.

Steric Effects:

Steric hindrance, which relates to the size and spatial arrangement of atoms, is another critical factor. youtube.com Bulky substituents can prevent the molecule from fitting properly into the binding pocket of a target enzyme or receptor. Conversely, a certain degree of steric bulk might be necessary for optimal interactions.

A study on 1,2,4-oxadiazol-CH2-N-allyl derivatives demonstrated a complex SAR where the presence and position of an allyl group significantly influenced mutagenic activity, highlighting the importance of steric factors. researchgate.net In the context of this compound, modifications to the phenyl ring, such as the addition of further substituents, would need to be carefully considered to avoid detrimental steric clashes with the target.

The interplay between electronic and steric effects is often complex. A substituent might have a favorable electronic effect but an unfavorable steric one, or vice-versa. Therefore, a careful balance of these properties is necessary to optimize the biological activity of 1,2,4-oxadiazole derivatives.

Positional Isomerism and Stereochemical Implications for Biological Interactions

Positional isomerism, which involves changing the relative positions of atoms or functional groups within a molecule, can have a profound impact on the biological activity of 1,2,4-oxadiazole derivatives. The specific arrangement of substituents on the oxadiazole ring and any associated aromatic systems determines the molecule's three-dimensional shape and its ability to interact with biological targets.

For instance, the bioisosteric replacement of a 1,2,4-oxadiazole ring with its regioisomer, the 1,3,4-oxadiazole (B1194373) ring, has been shown to lead to significant differences in biological and physicochemical properties. rsc.org One study reported that this replacement resulted in higher polarity and reduced metabolic degradation. rsc.org However, in the context of CB2 receptor ligands, the 1,3,4-oxadiazole derivatives showed a considerable reduction in affinity compared to their 1,2,4-oxadiazole counterparts. rsc.org This highlights that even subtle changes in the arrangement of heteroatoms within the core ring structure can drastically alter biological interactions.

Stereochemistry, the three-dimensional arrangement of atoms, is also a critical consideration. While the core this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit different biological activities because biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may bind with high affinity to a receptor, while the other may have low or no affinity.

The importance of stereochemistry is evident in drug development, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. Therefore, when designing derivatives of this compound that may contain chiral centers, it is crucial to consider the synthesis and biological evaluation of individual stereoisomers to identify the most active and selective compound.

Rational Design and Lead Optimization Strategies for Oxadiazole-Based Chemical Entities

Rational drug design and lead optimization are iterative processes that aim to develop potent and selective drug candidates from an initial "lead" compound. For oxadiazole-based entities like this compound, these strategies involve systematically modifying the chemical structure to improve its pharmacological profile. uni-bonn.de

Rational Design Approaches:

Structure-Based Drug Design: This approach relies on the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. Molecular docking simulations can then be used to predict how different oxadiazole derivatives will bind to the target's active site. nih.gov This allows for the design of compounds with improved complementarity and binding affinity.

Ligand-Based Drug Design: When the structure of the target is unknown, this method uses the structures of known active compounds (ligands) to develop a pharmacophore model. This model defines the essential structural features required for biological activity. New oxadiazole derivatives can then be designed to fit this pharmacophore.

Lead Optimization Strategies:

Once a lead compound is identified, lead optimization aims to enhance its properties, including:

Potency: Increasing the biological activity of the compound.

Selectivity: Ensuring the compound interacts primarily with the desired target to minimize off-target effects.

Pharmacokinetic Properties (ADME): Optimizing the absorption, distribution, metabolism, and excretion of the compound in the body.

For 1,2,4-oxadiazole derivatives, common optimization strategies include:

Bioisosteric Replacement: As previously discussed, the 1,2,4-oxadiazole ring itself is often used as a bioisostere for ester or amide groups to improve metabolic stability. researchgate.netnih.gov Further bioisosteric replacements of other functional groups within the molecule can also be explored.

Substituent Modification: Systematically altering the substituents on the phenyl ring and other parts of the molecule to probe the effects on activity and selectivity. This can involve varying the size, electronic properties, and lipophilicity of the substituents.

Scaffold Hopping: Replacing the central 1,2,4-oxadiazole core with other heterocyclic rings to explore new chemical space and potentially discover compounds with improved properties.

Computational tools play a significant role in modern lead optimization, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov

Bioisosteric Replacements Utilizing the Oxadiazole Moiety

Bioisosterism is a key strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical and chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.govglobalauthorid.com The 1,2,4-oxadiazole ring is a widely used bioisostere, particularly for ester and amide functionalities. nih.govnih.govresearchgate.net

The 1,2,4-oxadiazole ring is an effective mimic of the ester and amide groups due to several key similarities:

Hydrogen Bonding: The nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, similar to the carbonyl oxygen and the nitrogen atom in an amide. nih.govresearchgate.net This allows the oxadiazole-containing compound to maintain crucial interactions with the biological target.

Geometry: The geometry of the 1,2,4-oxadiazole ring can approximate the planar nature of the amide bond, allowing it to fit into similar binding pockets.

Electronic Properties: The electron distribution within the oxadiazole ring can resemble that of an ester or amide, contributing to similar electrostatic interactions with the target.

A significant advantage of using the 1,2,4-oxadiazole ring as a bioisostere for esters and amides is its increased resistance to hydrolysis by metabolic enzymes such as esterases and amidases. nih.govresearchgate.net This leads to improved metabolic stability and potentially a longer duration of action for the drug.

Molecular Stability:

As mentioned, the primary advantage of this bioisosteric replacement is the enhanced metabolic stability. nih.govresearchgate.net Ester and amide bonds are susceptible to enzymatic cleavage, which can lead to rapid metabolism and clearance of a drug from the body. The 1,2,4-oxadiazole ring is a stable heterocyclic system that is not readily metabolized, thus improving the drug's half-life and bioavailability.

Hydrogen Bonding Profiles:

The hydrogen bonding capabilities of the 1,2,4-oxadiazole ring are crucial for its success as a bioisostere. The ability of the ring's heteroatoms to participate in hydrogen bonds allows it to replicate the key interactions of the original ester or amide group with the biological target. nih.govresearchgate.net However, the specific hydrogen bonding pattern of the oxadiazole may differ slightly from that of the group it replaces. This can sometimes lead to altered or even improved binding affinity. For example, a study on a derivative of sinapic acid phenethyl ester showed that the 1,2,4-oxadiazole bioisostere maintained its inhibitory activity and predicted a new hydrogen bond with the target enzyme, potentially explaining a slight improvement in affinity. researchgate.net

Mechanistic Investigations of Biological Activities and Molecular Targets of 5 4 Chlorophenyl 1,2,4 Oxadiazol 3 Ol and Analogues

Anticancer Activity: Mechanisms and Defined Molecular Targets

The antitumor activity of the 1,2,4-oxadiazole (B8745197) class of compounds is rooted in their ability to interfere with a variety of biological pathways essential for cancer cells. These mechanisms include the inhibition of enzymes that regulate gene expression and cell pH, as well as the disruption of the cellular skeleton and signaling cascades that control cell division and growth. nih.gov By selectively interacting with these biological targets, these compounds can halt the uncontrolled proliferation of cancer cells and, in some cases, induce programmed cell death, or apoptosis.

The specific molecular targets for 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-ol and its analogues are diverse, reflecting the versatility of the oxadiazole scaffold in drug design. nih.govnih.gov These interactions are often with proteins whose expression or activity is upregulated in cancer, making them attractive targets for therapeutic intervention. Key mechanisms identified include the inhibition of telomerase, modulation of carbonic anhydrase isoforms, inhibition of histone deacetylases, disruption of tubulin polymerization, and modulation of various kinase pathways. nih.govnih.gov

Telomerase is a ribonucleoprotein enzyme that is crucial for maintaining the length of telomeres at the ends of chromosomes. nih.govnih.gov In most normal somatic cells, telomerase activity is very low or absent; however, it is reactivated in approximately 85-90% of cancer cells, granting them replicative immortality. nih.gov This makes telomerase a highly attractive and specific target for anticancer therapies.

The 1,3,4-oxadiazole (B1194373) scaffold has been identified as a promising lead structure for the development of telomerase inhibitors. nih.gov Studies have shown that derivatives containing this moiety can effectively suppress tumor growth by inhibiting telomerase activity. nih.gov For instance, a series of 2-phenyl-4H-chromone derivatives featuring a 1,3,4-oxadiazole ring were synthesized and evaluated as potential telomerase inhibitors. Many of these compounds demonstrated significant inhibitory activity, with some exhibiting IC50 values under 1 µM, which is considerably more potent than the reference compound staurosporine (B1682477) (IC50 = 6.41 µM). nih.gov Further investigation revealed that one potent compound, A33, could induce cell cycle arrest at the G2/M phase and trigger apoptosis in MGC-803 gastric cancer cells. nih.gov Western blot analysis confirmed that this compound reduced the expression of dyskerin, a key protein component of the telomerase complex. nih.gov

Table 1: Telomerase Inhibitory Activity of Selected 1,3,4-Oxadiazole Analogues

Compound IDDescriptionTelomerase IC50 (µM)Reference
A5 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(5,7-dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-3-yloxy)acetamideData not specified, but part of a series with potent inhibitors nih.gov
A33 Analogue from the same series< 1.0 nih.gov
Staurosporine Reference Compound6.41 nih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. unipi.it Two specific isoforms, CA IX and CA XII, are membrane-bound and play a critical role in pH regulation in tumors. unipi.itnih.gov They are overexpressed in many types of cancer in response to hypoxia (low oxygen), helping cancer cells to survive in the acidic tumor microenvironment by managing intracellular pH. nih.goviu.edu This makes them validated targets for anticancer drugs. unipi.it

Derivatives containing the 1,2,4-oxadiazole scaffold have been explored as potent and selective inhibitors of these tumor-associated CA isoforms. unipi.itnih.gov A study on 1,2,4-oxadiazole-containing primary aromatic sulfonamides revealed potent, subnanomolar inhibition of the hCA IX isoform, along with strong inhibition of hCA XII. unipi.itnih.gov Molecular modeling and structure-activity relationship (SAR) studies showed that replacing a 1,2,4-oxadiazol-5-yl periphery with a similarly substituted 1,2,4-oxadiazol-3-yl periphery could enhance the potency against hCA IX. unipi.it Several of these compounds demonstrated selective cytotoxicity against pancreatic (PANC-1) and melanoma (SK-MEL-2) cancer cell lines under hypoxic conditions, highlighting their potential as targeted therapies. unipi.it

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by an Oxadiazole Analogue

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
Analogue 18f 955515215

Data adapted from a study on coumarin-based sulfonamides, illustrating the principle of selective CA IX/XII inhibition. nih.gov

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to tighter DNA coiling and repression of gene transcription. nih.govtargetmol.com In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. nih.gov Therefore, HDAC inhibitors are an important class of epigenetic drugs that can reactivate these silenced genes and exert anticancer effects. researchgate.net

The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed as HDAC inhibitors. nih.gov For example, a series of compounds featuring a 5-chloro-4-((substituted phenyl)amino)pyrimidine structure, designed as a "cap" group for HDAC inhibitors, showed promising results. nih.gov One compound from this series, L20, exhibited selective inhibition of Class I HDACs, particularly HDAC3, with an IC50 value of 0.217 µM. nih.gov This compound was effective at inhibiting the growth of both solid tumor and hematological cancer cell lines and was shown to induce cell cycle arrest and apoptosis. nih.gov

Table 3: HDAC Inhibitory Profile of Compound L20

Target EnzymeIC50 (µM)
HDAC1 0.684
HDAC2 2.548
HDAC3 0.217
HDAC6 >1000

Data from a study on 5-chloro-4-((substituted phenyl)amino)pyrimidine-based HDAC inhibitors. nih.gov

Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cellular cytoskeleton. Microtubules are critical for maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. nih.gov Agents that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis, making tubulin a well-established target for cancer chemotherapy. mdpi.com

Several classes of compounds containing oxadiazole rings have been identified as potent tubulin polymerization inhibitors. nih.govnih.gov Diaryl 5-amino-1,2,4-oxadiazoles were identified as tubulin inhibitors that bind to the colchicine (B1669291) binding site. nih.gov Similarly, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were designed based on known tubulin inhibitors. nih.govmdpi.com One of these analogues, compound 6h, which contains a 3,4,5-trimethoxyphenyl group, demonstrated significant anticancer activity against several cancer cell lines, including CNS cancer (SNB-19) and lung cancer (NCI-H460). nih.govmdpi.com Molecular docking studies confirmed that this compound binds effectively within the hydrophobic cavity of the tubulin-colchicine complex. nih.gov Another study on 5-(4-chlorophenyl)furan derivatives also identified compounds that potently inhibited tubulin polymerization at sub-micromolar concentrations and induced G2/M cell-cycle arrest. nih.gov

Table 4: Anticancer Activity of Tubulin-Targeting Oxadiazole Analogue 6h

Cell LineCancer TypePercent Growth Inhibition (PGI) at 10 µM
SNB-19 CNS Cancer65.12
NCI-H460 Non-Small Cell Lung Cancer55.61
SNB-75 CNS Cancer54.68

Data from a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.govmdpi.com

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including metabolism, transcription, cell cycle progression, and apoptosis. Dysregulation of kinase signaling pathways is a hallmark of cancer. As such, kinase inhibitors have become a major class of targeted cancer therapies.

The oxadiazole scaffold has been successfully used to develop potent kinase inhibitors. A novel series of 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamines was synthesized and found to possess potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases. nih.gov These kinases are key drivers in several cancers, particularly breast and lung cancer. Additionally, oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally analogous to nucleic purine (B94841) bases, were designed and identified through in silico analysis as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov Another study identified a compound, (S)-1, that acts as an inhibitor of Dishevelled 1 (DVL1), a key protein in the WNT signaling pathway, which is often aberrantly activated in cancers like colon cancer. unicatt.it

Table 5: Kinase and Pathway Inhibitory Activity of Selected Analogues

CompoundTarget(s)ActivityCancer Cell LineReference
5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine analogue EGFR/HER2Potent dual kinase inhibitionHER2-dependent cell lines nih.gov
Oxazolo[5,4-d]pyrimidine analogue 3g VEGFR-2 (predicted)CC50 = 58.4 µMHT29 (Colon) nih.gov
(S)-1 (RS4690) DVL1 (WNT Pathway)EC50 = 0.49 µMHCT116 (Colon) unicatt.it

Nucleic Acid Interactions (e.g., DNA, G-quadruplex)

The interaction of small molecules with nucleic acids represents a significant avenue for therapeutic intervention, particularly in cancer. G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as those found in telomeres and oncogene promoters. nih.govunimi.it The stabilization of these structures by small molecules can interfere with key cellular processes like replication and transcription, making them attractive targets for anticancer drug design. nih.gov

While direct studies on the interaction of this compound with nucleic acids are not extensively detailed in the available literature, the broader class of oxadiazole derivatives has been investigated for G-quadruplex binding. For instance, certain oxazole-containing compounds, like telomestatin, have shown a preference for binding to intramolecular G-quadruplex structures. nih.gov This interaction can lead to different biological outcomes compared to agents that bind to other forms of G-quadruplexes. nih.gov

Furthermore, research into related heterocyclic compounds provides insights into potential mechanisms. For example, a PARP-1 inhibitor derived from 7-azaindole-1-carboxamide was found to be a strong G-quadruplex binder, interacting with both human telomere and c-MYC promoter G-quadruplex models. unimi.it This dual-action suggests that compounds can be designed to target both G-quadruplex structures and key enzymes involved in DNA repair, offering a multi-pronged therapeutic approach. unimi.it The structural characteristics of this compound, particularly its planar aromatic systems, suggest a potential for intercalation or groove binding with DNA structures, including G-quadruplexes. However, specific experimental evidence for this compound is needed to confirm this hypothesis.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. nih.gov Many anticancer therapies aim to induce apoptosis in malignant cells. The 1,2,4-oxadiazole scaffold and its analogues have been implicated in the induction of apoptosis through various pathways.

One of the central regulators of apoptosis is the tumor suppressor protein p53, which can be activated by cellular stress, including DNA damage. nih.gov Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to the initiation of the apoptotic cascade. nih.gov The intrinsic apoptotic pathway is heavily reliant on the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. nih.gov An imbalance in favor of pro-apoptotic members leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates caspases, the executioners of apoptosis. nih.govnih.gov

Studies on hybrid molecules incorporating the 1,3,4-oxadiazole moiety have demonstrated their ability to induce apoptosis. For instance, certain chalcone/1,3,4-oxadiazole/benzimidazole hybrids have been shown to increase the levels of caspases 3, 8, and 9, as well as cytochrome c and the pro-apoptotic protein Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Although these are 1,3,4-oxadiazole derivatives, it highlights a potential mechanistic avenue for the 1,2,4-oxadiazole class as well.

Furthermore, some G-quadruplex interactive agents have been shown to induce apoptosis in cancer cells. nih.gov If this compound or its analogues are found to interact with G-quadruplexes, this could be a contributing factor to their pro-apoptotic activity.

Cell Cycle Modulation Mechanisms

In addition to apoptosis, modulation of the cell cycle is another key strategy for cancer therapy. The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cancer cells often exhibit a loss of this regulation, leading to uncontrolled proliferation.

The tumor suppressor protein p53 plays a dual role in response to cellular stress, not only by inducing apoptosis but also by arresting the cell cycle to allow for DNA repair. nih.gov Therefore, compounds that activate p53 could potentially lead to cell cycle arrest.

While specific studies detailing the cell cycle modulation mechanisms of this compound are limited, the broader class of oxadiazole-containing compounds has been associated with such effects. For instance, combretastatins, which are structurally distinct but also contain heterocyclic motifs, are known to have antimitotic properties by inhibiting tubulin polymerization, thereby blocking microtubule assembly and causing cell cycle arrest. nih.gov This suggests that heterocyclic compounds can interfere with critical components of the cell division machinery.

Given the established role of p53 in both apoptosis and cell cycle control, and the pro-apoptotic potential of oxadiazole derivatives, it is plausible that this compound could also exert its effects through cell cycle modulation. However, further research is required to elucidate the specific molecular targets and pathways involved.

Wnt Signaling Pathway Regulation via Notum Carboxylesterase Inhibition

The Wnt signaling pathway is a crucial regulator of cellular processes in both embryonic development and adult tissue homeostasis. nih.gov Its dysregulation is implicated in a variety of diseases, including cancer and osteoporosis. ucl.ac.uk Notum, a secreted carboxylesterase, acts as a negative regulator of the Wnt pathway by removing an essential palmitoleate (B1233929) group from Wnt proteins, rendering them inactive. nih.govucl.ac.uk Inhibition of Notum is therefore a promising therapeutic strategy to restore Wnt signaling. semanticscholar.org

Recent studies have identified 5-phenyl-1,3,4-oxadiazol-2(3H)-ones as potent inhibitors of Notum carboxylesterase activity. ucl.ac.uknih.gov While this is a different isomer of the oxadiazole ring system, the research highlights the potential of the broader oxadiazole class to target this enzyme. Through structure-based drug design and optimization of a fragment screening hit, a lead compound, 23dd , was identified that demonstrated significant inhibition of Notum. nih.gov

Screening of 23dd in a cell-based TCF/LEF reporter gene assay confirmed its ability to restore Wnt signaling in the presence of Notum. nih.gov This indicates that the compound directly targets and inhibits Notum's enzymatic activity, thereby preventing the deactivation of Wnt proteins. researchgate.net The development of such inhibitors provides valuable chemical tools for investigating the role of Notum-mediated regulation of Wnt signaling in various diseases. nih.gov

Although the specific compound of interest is this compound, the findings for the 1,3,4-oxadiazol-2-one analogues strongly suggest that the oxadiazole scaffold is a viable pharmacophore for targeting Notum. Further investigation into the 1,2,4-oxadiazole series is warranted to explore their potential as Notum inhibitors and modulators of the Wnt signaling pathway.

Antimicrobial Research Focus: Antibacterial, Antifungal, and Antitubercular Mechanisms

The 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds are prominent in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties. nih.govnih.gov

Derivatives of 1,3,4-oxadiazole have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. scielo.br Similarly, certain thiazolidin-4-one derivatives incorporating a 1,3,4-oxadiazole/thiadiazole moiety have demonstrated potent activity against selected microbial strains. nih.gov The antimicrobial potential of these compounds is often influenced by the nature of the substituents on the heterocyclic ring. nih.gov

In the realm of antifungal research, 1,3,4-oxadiazole derivatives have been identified as promising candidates. nih.gov For example, compounds LMM5 and LMM11 have shown efficacy against Candida albicans, with a proposed mechanism of action involving the inhibition of thioredoxin reductase. nih.gov Another derivative, LMM6, has demonstrated a fungicidal profile and anti-biofilm activity against C. albicans. mdpi.com

Regarding antitubercular activity, nitro-substituted heteroaromatic carboxamides containing a 1,3,4-oxadiazole core have been synthesized and tested against Mycobacterium tuberculosis. researchgate.net The electronic properties of the nitro-substituted ring appear to play a role in their activity. researchgate.net

While much of the detailed mechanistic work has been performed on the 1,3,4-oxadiazole isomer, the 1,2,4-oxadiazole scaffold is also recognized for its antimicrobial potential. mdpi.comnih.gov The diverse biological activities of these related heterocyclic systems underscore the importance of continued investigation into their specific mechanisms of action against a range of pathogens.

Mechanisms of Action Against Bacterial Pathogens (e.g., DNA Gyrase Inhibition)

One of the key mechanisms by which antibacterial agents exert their effects is through the inhibition of essential bacterial enzymes. DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria, is a well-established target for antibacterial drugs. nih.gov Its inhibition leads to the disruption of DNA synthesis and ultimately, cell death. nih.gov

Another important target in Gram-positive bacteria is the lipoteichoic acid (LTA) biosynthesis pathway. nih.govacs.org The 1,3,4-oxadiazole compound 1771 was identified as an inhibitor of LTA synthesis, with activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Subsequent studies on derivatives of 1771 have sought to enhance its antibacterial activity. nih.gov

The diverse mechanisms of action observed for related heterocyclic compounds, from enzyme inhibition to interference with cell wall synthesis, suggest that this compound and its analogues could potentially act through one or more of these pathways. Further mechanistic studies are necessary to pinpoint their specific molecular targets in bacterial pathogens.

Mechanistic Basis of Efficacy against Fungal Strains

The development of new antifungal agents is crucial due to the rise of drug-resistant fungal infections. The oxadiazole nucleus has emerged as a promising scaffold in the design of novel antifungals. nih.govmdpi.com

One proposed mechanism of action for oxadiazole derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain. mdpi.com Molecular docking studies of certain 1,2,4-oxadiazole derivatives have suggested that they can interact with the active site of SDH through hydrogen bonds and hydrophobic interactions. mdpi.com

Another potential target is thioredoxin reductase, an enzyme involved in oxidative stress response. nih.govmdpi.com The 1,3,4-oxadiazole compounds LMM5 and LMM11 were identified as possible inhibitors of this enzyme in Candida albicans, leading to their antifungal effect. nih.gov Scanning and transmission electron microscopy of fungal cells treated with these compounds revealed internal damage, consistent with the inhibition of an essential intracellular enzyme. nih.gov

The fungicidal activity of some 1,3,4-oxadiazole derivatives has been demonstrated to be synergistic with existing antifungal drugs like amphotericin B and caspofungin. mdpi.com This suggests that they may act through a mechanism that complements these established agents.

Given the structural similarities, it is plausible that this compound could exert its antifungal effects through similar mechanisms, such as the inhibition of key fungal enzymes like SDH or thioredoxin reductase. However, dedicated studies are needed to confirm the precise mode of action for this specific compound.

Inhibition of Mycobacterium tuberculosis Growth Mechanisms

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with alternative mechanisms of action. researchgate.net The 1,2,4-oxadiazole scaffold has been identified as a promising pharmacophore in the development of new antitubercular drugs. researchgate.netmdpi.com Research into compounds structurally related to this compound has pointed towards the disruption of the mycobacterial cell wall biosynthesis as a primary mechanism of action. nih.govotago.ac.nz

A critical target in this pathway is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids. nih.govnih.govmdpi.com Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts the mycolic acid transport, weakening the cell envelope and leading to bacterial death. nih.govotago.ac.nz Several classes of compounds containing the oxadiazole moiety have been identified as potent inhibitors of Mtb growth, with many proposed to act via the inhibition of MmpL3. nih.govnih.govmdpi.com The promiscuity of MmpL3 as a drug target is highlighted by the variety of chemical scaffolds that can inhibit its function. nih.govmdpi.com

Studies on various oxadiazole and thiadiazole analogues have demonstrated significant in vitro activity against both drug-susceptible (H37Rv) and drug-resistant strains of Mtb. For instance, a series of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides showed potent antitubercular activity, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values as low as 7.8 µg/mL. researchgate.net Another study on 3,5-disubstituted-1,2,4-oxadiazole derivatives identified a compound with a para-trifluorophenyl substitution that was active against H37Rv and an MDR strain with MIC values of 8 and 16 µg/mL, respectively. researchgate.net While these studies focus on analogues, they underscore the potential of the 5-aryl-1,2,4-oxadiazole core, present in this compound, for developing new antitubercular agents. The specific mechanism often involves the disruption of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), another key enzyme in cell wall synthesis, or MmpL3. windows.net

Table 1: Antitubercular Activity of Selected Oxadiazole Analogues
Compound/AnalogueMycobacterium StrainActivity (MIC in µg/mL)Proposed Target
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamide analogueM. tuberculosis H37Rv7.8Not specified
3-(p-Trifluorophenyl)-5-substituted-1,2,4-oxadiazoleM. tuberculosis H37Rv8Not specified
3-(p-Trifluorophenyl)-5-substituted-1,2,4-oxadiazoleMDR-Mtb strain16Not specified
Piperidinol derivative (PIPD1)M. tuberculosis mc262300.125MmpL3

Antiparasitic Activity Research and Target Elucidation

The 1,2,4-oxadiazole ring is a versatile scaffold that has been explored for the development of new antiparasitic agents, showing activity against a range of protozoan parasites. mdpi.comnih.govnih.gov Chagas disease, caused by Trypanosoma cruzi, is a neglected tropical disease where current treatments have significant limitations, driving the search for new therapeutic options. nih.govacs.org Derivatives of 1,2,4-oxadiazole have emerged as potential candidates for new antichagasic drugs. nih.gov

Computational and in vitro studies have investigated the potential mechanisms of action of these compounds. Molecular docking studies have suggested that 1,2,4-oxadiazole derivatives can interact with key parasitic enzymes, indicating a potential for targeted inhibition. nih.gov

Specific Parasitic Enzyme Inhibition (e.g., Cruzain)

Cruzain, the major cysteine protease of Trypanosoma cruzi, is an essential enzyme for the parasite's survival, involved in nutrition, invasion, and evasion of the host immune system. This makes it a prime target for the development of new drugs for Chagas disease. Several studies have focused on identifying inhibitors of this critical enzyme.

Research on a 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine, demonstrated its activity against the evolutionary forms of T. cruzi. nih.gov In silico analysis of this compound showed favorable interactions with cruzain, as well as with trypanothione (B104310) reductase and TcGAPDH, suggesting multiple potential targets. nih.gov Although this study did not investigate this compound directly, the findings support the potential of the 1,2,4-oxadiazole core to serve as a scaffold for cruzain inhibitors. The ability of this class of compounds to induce necrotic events in the parasite further highlights their potential as antiparasitic agents. nih.gov

Table 2: Antiparasitic Activity of a 1,2,4-Oxadiazole Analogue
CompoundParasitePotential Enzyme Targets (from in silico studies)Observed Effect
N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amineTrypanosoma cruziCruzain, Trypanothione reductase, TcGAPDHTime-dependent concentration effect, induction of necrotic events

Enzyme Inhibition Studies (Beyond Anticancer and Antimicrobial Contexts)

The therapeutic potential of this compound and its analogues extends beyond their antimicrobial and anticancer activities. These compounds have been investigated for their ability to inhibit various other enzymes implicated in a range of pathological conditions.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a crucial role in the regulation of cholinergic neurotransmission. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov While AChE is the primary target in the early stages of the disease, BuChE becomes more prominent in later stages, making selective BuChE inhibitors a subject of significant research interest. nih.govnih.gov

Several studies have demonstrated that 1,2,4-oxadiazole derivatives can act as potent and selective inhibitors of BuChE. nih.gov In one study, a series of 1,2,4-oxadiazole compounds were designed and synthesized, showing promising inhibitory activities against BuChE with IC50 values ranging from 5.07 µM to 81.16 µM. nih.gov Notably, these compounds exhibited greater selectivity for BuChE over AChE. nih.gov For example, compound 6n from this series, which features a methyl group, was identified as the most potent BuChE inhibitor with an IC50 of 5.07 µM and a selectivity index greater than 19.72. nih.gov Molecular docking studies revealed that these compounds fit well into the active site of the BuChE enzyme, forming key lipophilic interactions and hydrogen bonds. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected 1,2,4-Oxadiazole Analogues
Compound AnalogueBuChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BuChE)
Analogue 6n5.07> 100> 19.72
Analogue 6b9.81> 100> 10.19
Analogue 6a14.2335.462.49

Lipoxygenase Inhibition

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipids such as leukotrienes. nih.govbiorxiv.org The 5-lipoxygenase (5-LOX) pathway, in particular, is a key player in inflammatory processes, and its inhibition is a validated therapeutic target for inflammatory diseases. biorxiv.orgacs.orgnih.gov

The 1,2,4-oxadiazole scaffold has been incorporated into novel inhibitors of the 5-lipoxygenase-activating protein (FLAP), which is essential for the activation of 5-LOX. acs.orgnih.gov Structure-activity relationship (SAR) studies have led to the development of potent oxadiazole-containing FLAP inhibitors with excellent binding potency (IC50 < 10 nM) and the ability to inhibit leukotriene B4 (LTB4) synthesis in human whole blood (IC50 < 100 nM). acs.orgnih.gov These findings suggest that compounds like this compound could potentially interfere with the 5-LOX pathway, although direct inhibitory data on this specific compound is not yet available. Research on other heterocyclic systems, such as 1,3-thiazole-2-amine derivatives, has also identified potent 5-LOX inhibitors, with some compounds containing a 4-chlorophenyl group showing high potency. nih.gov

Table 4: 5-Lipoxygenase Inhibitory Activity of Selected Analogues
Compound/Analogue ClassTargetActivity (IC50)
Oxadiazole-containing FLAP inhibitorsFLAP binding< 10 nM
Oxadiazole-containing FLAP inhibitorsLTB4 synthesis (human whole blood)< 100 nM
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOX0.127 µM

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.govsemanticscholar.org It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to the pathogenesis of various diseases such as peptic ulcers and urolithiasis. nih.govnih.gov Therefore, the inhibition of urease is an attractive strategy for the treatment of infections caused by urease-producing microorganisms. nih.govnih.gov

Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their urease inhibitory activities. nih.govsemanticscholar.orgresearchgate.net In one such study, a series of 1,3,4-oxadiazoles were found to be potent inhibitors of Jack bean urease. nih.govsemanticscholar.org The presence of a halo-substituted phenyl ring, similar to the 4-chlorophenyl group in the subject compound, was shown to be favorable for urease inhibition. nih.govresearchgate.net For example, a compound bearing a 4-chlorobenzyl ring was the most active in its series, with an IC50 value of 1.15 µM, which is significantly more potent than the standard inhibitor thiourea. nih.govsemanticscholar.org Molecular docking studies suggest that these compounds can interact with the active site of the urease enzyme. nih.govresearchgate.net

Table 5: Urease Inhibitory Activity of Selected 1,3,4-Oxadiazole Analogues
Compound Analogue (from 1,3,4-oxadiazole series)Urease SourceIC50 (µM)
Analogue 4j (bearing a 4-chlorobenzyl ring)Jack bean1.15 ± 0.2
Analogue 4gJack bean5.6 ± 0.11
Analogue 4iJack bean5.89 ± 0.14
Thiourea (Standard)Jack bean22.54 ± 2.34

Glycosidase and Tyrosinase Inhibition

The 1,2,4-oxadiazole scaffold, a key feature of this compound, is recognized in medicinal chemistry for its role as a bioisostere of amide and ester groups, which can enhance biological activity. chim.itnih.govnih.gov This structural characteristic is pertinent to its potential interaction with various enzymatic targets, including glycosidases and tyrosinases.

Glycosidase Inhibition: Derivatives containing the 1,3,4-oxadiazole ring, an isomer of the 1,2,4-oxadiazole, have demonstrated notable α-glucosidase inhibitory activity. For instance, quinoline-1,3,4-oxadiazole hybrids have been reported as potent α-glucosidase inhibitors, with one analogue showing an IC50 value of 2.6 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 38.25 µM). chula.ac.th The inhibitory mechanism is often attributed to the oxadiazole moiety's ability to form strong hydrogen bond interactions with the enzyme's active site. chula.ac.th

Tyrosinase Inhibition: Tyrosinase is a crucial copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a key strategy for managing hyperpigmentation. nih.gov Analogues containing the 1,2,4-oxadiazole and the related 1,2,4-triazole (B32235) nucleus have been investigated as tyrosinase inhibitors. nih.gov The proposed mechanism for some of these heterocyclic inhibitors involves the nitrogen atoms of the heterocyclic ring coordinating with the copper ions in the catalytic center of the tyrosinase enzyme. nih.gov This interaction can interfere with the coordination of the catalytic ions, altering their oxidation state and leading to a loss of enzymatic activity. nih.gov

Studies on various oxadiazole derivatives have shown significant tyrosinase inhibitory potential. For example, certain thiazol-4(5H)-one analogues have been identified as potent tyrosinase inhibitors, with one compound exhibiting an IC50 value of 0.4 ± 0.01 μM, making it 26-fold more potent than the reference, kojic acid. nih.gov Kinetic studies revealed that these analogues can act as competitive or mixed-type inhibitors, a finding supported by in silico docking simulations. nih.gov

Investigation of Other Reported Biological Activities (Mechanistic Focus)

The 1,2,4-oxadiazole nucleus is a privileged scaffold, appearing in numerous compounds with a wide array of biological activities. chim.itnih.govnih.gov

The 1,2,4-oxadiazole ring is a core component of many compounds designed as anti-inflammatory agents. chula.ac.thnih.gov The anti-inflammatory effects of these analogues are often linked to their ability to inhibit key signaling pathways and enzymes involved in the inflammatory response.

A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. nih.gov Resveratrol (B1683913) analogues incorporating a 1,2,4-oxadiazole ring have been shown to be potent inhibitors of NF-κB activation, with some surpassing the activity of resveratrol itself. nih.gov By inhibiting NF-κB, these compounds can significantly reduce the release of pro-inflammatory cytokines. nih.gov

Another significant target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform. nih.gov Diarylheterocyclic compounds, including those with a 1,3,4-oxadiazole or 1,2,4-triazole core, have been developed as selective COX-2 inhibitors. nih.gov The planar, aromatic nature of the oxadiazole ring allows it to act as a linker, providing the correct orientation for binding to the COX-2 active site, which can lead to reduced inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. For example, certain 1,3,4-oxadiazole derivatives exhibited potent anti-inflammatory activity, with one compound containing a p-chlorophenyl substitution showing 74.16% inhibition in an in vivo assay.

Compound ClassMechanism of ActionKey FindingsReference
1,2,4-Oxadiazole Resveratrol AnalogsInhibition of NF-κB activation, ROS scavengingPotency in inhibiting NF-κB surpassed that of resveratrol; reduced LPS-induced release of pro-inflammatory cytokines. nih.gov
Diaryl-1,3,4-OxadiazolesSelective COX-2 InhibitionAct as a flat aromatic linker for binding to the COX-2 active site, reducing ulcerogenic effects.
1,3,4-Oxadiazole DerivativesInhibition of protein denaturationCompounds 3e, 3f, and 3i showed moderate activity in bovine serum and egg albumin assays compared to diclofenac (B195802) sodium. chula.ac.th
2,5-Disubstituted-1,3,4-Oxadiazole DerivativesCOX-2 InhibitionDerivative Ox-6f showed 74.16% inhibition compared to ibuprofen (B1674241) (84.31%). The p-chlorophenyl substitution was vital for activity.

The oxadiazole scaffold has been a focus of antiviral drug discovery, including the development of agents against the Human Immunodeficiency Virus (HIV). nih.govresearchgate.netresearchgate.netnih.gov Raltegravir, a well-known HIV integrase inhibitor, notably contains a 1,3,4-oxadiazole moiety, highlighting the ring's importance in this therapeutic area. chula.ac.thmdpi.com

Research has explored the non-classical isosteric replacement of amide groups with 1,2,4-oxadiazoles to develop new anti-HIV-1 inhibitors. nih.govresearchgate.net A study focusing on isoxazole-1,2,4-oxadiazole analogues demonstrated that a compound featuring a 4-chlorophenyl group, namely 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole , significantly inhibits HIV-1 replication. nih.govresearchgate.net These compounds were evaluated in human CD4+ reporter cell lines (TZM-bl and CEM-GFP) and were identified as potential new lead candidates against HIV-1. nih.govresearchgate.net

The mechanism of action for oxadiazole-based antivirals can be diverse. While some, like Raltegravir, target viral enzymes such as integrase, protease, or reverse transcriptase, others interfere with different stages of the viral life cycle. nih.govmdpi.com For example, certain 1,3,4-oxadiazole derivatives have been found to inhibit HIV-1 Tat-mediated transcription. nih.gov The mechanism involves interfering with the epigenetic modulation of the viral long-terminal repeat (LTR) promoter, specifically by inhibiting the ejection of histone H3, which is necessary for viral transcription. nih.gov One such derivative, containing an indole (B1671886) and acetamide (B32628) moiety, showed potent inhibition of HIV-1 infectivity with a half-maximal effective concentration (EC50) of 0.17 µM. nih.gov

Derivatives of 1,2,4-oxadiazole and its isomer 1,3,4-oxadiazole have been investigated for their antioxidant properties, which are crucial for counteracting oxidative stress implicated in numerous diseases. nih.govfrontiersin.orgrsc.org The antioxidant mechanisms of these compounds are primarily understood through two pathways: hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). frontiersin.org

Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate these mechanisms. frontiersin.org The HOMO (Highest Occupied Molecular Orbital) of many oxadiazole derivatives is localized on the heterocyclic ring and associated amine groups, identifying these as likely sites for free radical attack leading to hydrogen or electron abstraction. frontiersin.org The presence of electron-donating groups on the aryl rings attached to the oxadiazole core significantly enhances antioxidant activity. frontiersin.org

In experimental studies, diaryl-1,2,4-oxadiazole derivatives have been shown to protect DNA against radical-mediated oxidation and to be effective radical scavengers. nih.gov A derivative with an ortho-chlorobenzene group at the B ring demonstrated the highest ability to inhibit hydroxyl radical-induced DNA oxidation. nih.gov The antioxidant capacity is also evaluated by the ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+). rsc.orgnih.gov Phenolic 1,3,4-oxadiazoles have shown better DPPH scavenging activity than their precursor diacylhydrazines, which is attributed to the participation of the oxadiazole moiety in the resonance stabilization of the resulting phenoxyl radical. rsc.org

Compound/Derivative ClassAssay/MethodKey Findings on MechanismReference
1,3,4-Oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivativesDFT CalculationsAntioxidant activity proceeds via HAT and SET-PT mechanisms. Electron-donating groups enhance activity. frontiersin.org
Diaryl-1,2,4-oxadiazole with ortho-chlorobenzene groupDNA Oxidation AssayExhibited the highest ability to inhibit •OH-induced oxidation of DNA. nih.gov
Phenolic 1,3,4-oxadiazolesDPPH ScavengingOxadiazole ring participates in resonance stabilization of the formed phenoxyl radical, enhancing activity. rsc.org
1,2,4-Oxadiazole Resveratrol AnalogsROS ScavengingSeveral compounds showed significant ROS scavenging abilities, with one surpassing resveratrol. nih.gov

The 1,2,4-oxadiazole core and related heterocyclic systems like 1,2,4-triazoles are present in compounds with significant anticonvulsant activity. nih.govnih.gov A primary molecular mechanism for the anticonvulsant action of these compounds is the modulation of neurotransmitter systems and ion channels.

Several 1,2,4-oxadiazole derivatives have been identified as selective GABA potentiating compounds. nih.gov This mechanism involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) without directly interacting with the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov These compounds have shown considerable activity in both the pentylenetetrazole (PTZ) and maximal electroshock seizure (MES) models, which represent chemically and electrically induced seizures, respectively. nih.gov For example, one 5-aryl-1,2,4-oxadiazole derivative was protective in the MES model in rats with an oral ED50 of 14.6 mg/kg. nih.gov

For related triazole analogues, the anticonvulsant activity has been attributed, at least in part, to their influence on voltage-gated sodium channels (VGSCs). researchgate.net This mechanism is shared by many established antiepileptic drugs. Similarly, studies on pyrrolidine-2,5-dione derivatives containing a chlorophenyl group have pointed to a probable mechanism involving interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. thieme-connect.com These findings suggest that compounds like this compound may exert anticonvulsant effects by modulating the activity of critical neuronal ion channels.

Compounds containing the 1,2,4-oxadiazole and the analogous 1,2,4-triazole scaffolds have been reported to possess analgesic (antinociceptive) properties. nih.govmdpi.com The mechanisms underlying these effects often involve the modulation of central neurotransmitter systems.

Studies on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated antinociceptive effects in both the hot plate test (a model for centrally mediated analgesia) and the writhing test (a model for peripherally and centrally mediated visceral pain). mdpi.com For some pyridazinone analogues, the analgesic effect was prevented by reserpine, suggesting an indirect mechanism involving the noradrenergic and/or serotoninergic systems. nih.gov

Furthermore, since many anticonvulsant drugs are also effective in managing neuropathic pain, the ion channel-modulating activities identified for anticonvulsant analogues may also contribute to their analgesic effects. thieme-connect.com For instance, pyrrolidine-2,5-dione derivatives that showed affinity for voltage-gated sodium and calcium channels were also active in the formalin model of tonic pain, particularly in the late phase, which is associated with inflammatory pain mechanisms. thieme-connect.com This dual activity highlights a potential mechanistic link between the anticonvulsant and analgesic properties of these classes of compounds.

Muscle Relaxant Properties

A comprehensive review of existing scientific literature reveals a notable absence of direct research into the muscle relaxant properties of This compound . While the broader class of 1,2,4-oxadiazole derivatives has been the subject of extensive pharmacological investigation for a variety of therapeutic applications, specific studies focusing on their potential as skeletal muscle relaxants are not presently available in published research. nih.govnih.gov

The diverse biological activities attributed to the 1,2,4-oxadiazole scaffold include anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects. nih.gov This wide range of activities stems from the ability of the oxadiazole ring to act as a bioisostere for ester and amide groups, potentially interacting with a variety of biological targets. nih.gov

One notable compound containing the 1,2,4-oxadiazole core is Ataluren, which is used in the treatment of Duchenne muscular dystrophy. nih.gov However, Ataluren's mechanism of action is to enable the read-through of premature stop codons in the dystrophin gene, addressing the underlying genetic cause of the disease rather than acting as a direct muscle relaxant. nih.gov

Some derivatives of the isomeric 1,3,4-oxadiazole ring have been reported to exhibit antihypertensive effects by inducing the relaxation of vascular smooth muscle. researchgate.net This activity, while involving muscle relaxation, is distinct from the relaxation of skeletal muscle, which is governed by different physiological pathways.

Due to the lack of specific research, no detailed findings on the mechanistic pathways or molecular targets related to the muscle relaxant properties of this compound or its analogues can be presented. Further investigation would be required to determine if this class of compounds possesses any activity in this therapeutic area.

Data on Related Analogues

Given the absence of data for this compound and its analogues in the context of muscle relaxation, a data table of research findings cannot be generated.

Computational Chemistry and in Silico Approaches in Oxadiazole Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 1,2,4-oxadiazole (B8745197) derivatives, to the active site of a biological target, typically a protein or enzyme. nih.govresearchgate.net This predictive power helps in elucidating mechanisms of action and in the rational design of more potent and selective inhibitors. nih.gov

In the context of oxadiazole research, docking studies have been instrumental. For instance, various 1,2,4-oxadiazole derivatives have been docked into the active sites of enzymes like Sortase A (SrtA) from S. aureus and the human vascular endothelial growth factor receptor 2 (VEGFR-2) to assess their inhibitory potential. nih.govnih.gov These simulations can reveal crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity. mdpi.com For example, a study on 1,2,4-oxadiazole derivatives as caspase-3 activators identified key hydrogen bond interactions between the oxadiazole ring and amino acid residues like Gly238 and Cys285 within the enzyme's active site. mdpi.com Similarly, docking of 1,2,4-oxadiazole hybrids into the EGFR and BRAFV600E active sites has helped to understand their potential as dual inhibitors. frontiersin.org

While specific docking studies on 5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-ol are not extensively detailed in the reviewed literature, the established methodologies are directly applicable. A typical workflow would involve docking this compound into the binding sites of various cancer-related proteins or other therapeutic targets to predict its binding orientation and affinity, thereby guiding further experimental validation.

Table 1: Examples of Molecular Docking Studies on 1,2,4-Oxadiazole Derivatives

Derivative Class Target Protein Docking Software Key Findings
1,2,4-Oxadiazole derivatives Sortase A (SrtA) MOE (Molecular Operating Environment) Identified binding modes for potent inhibitors. researchgate.netnih.gov
1,2,4-Oxadiazole linked 5-Fluorouracil Human VEGFR-2 Molegro Virtual Docker (MVD) Predicted binding interactions supporting anticancer activity. nih.gov
3-phenyl-5-styryl-1,2,4-oxadiazole series Androgen Receptor Not Specified Analyzed interaction patterns within the active site for prostate cancer treatment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. mdpi.com These models are valuable for predicting the activity of newly designed molecules, thereby prioritizing synthesis and testing efforts. nih.gov

QSAR models can be broadly categorized into 2D and 3D approaches. 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, molecular weight, and counts of specific atoms or functional groups. mdpi.com In one study on 1,2,4-oxadiazoles as caspase-3 activators, a 2D-QSAR model was developed that showed a high correlation (r = 0.862) between anticancer activity and descriptors like ionization potential, bromine count, and dipole moment. mdpi.com

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D spatial arrangement of atoms. These models calculate steric and electrostatic fields around a set of aligned molecules to correlate with their biological activities. A notable 3D-QSAR study was performed on 120 derivatives of 1,2,4-oxadiazole as inhibitors of Sortase A. researchgate.netnih.govnih.gov The resulting model demonstrated high predictive potential, which is crucial for guiding the design of novel inhibitors. nih.govnih.gov

Table 2: Statistical Validation of a 3D-QSAR Model for 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors

Parameter Value Description
(Squared Correlation Coefficient) 0.9235 Indicates a strong correlation for the training set. researchgate.netnih.govnih.gov
(Cross-validated r²) 0.6319 Represents the internal predictive ability of the model. researchgate.netnih.govnih.gov
pred_r² (External validation r²) 0.5479 Measures the predictive power for an external test set. researchgate.netnih.govnih.gov

| F-value | 179.0 | Indicates the statistical significance of the model. researchgate.netnih.govnih.gov |

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are developed by identifying the common features of a set of active molecules. These models serve as 3D queries for virtual screening of compound libraries to find new molecules with potential activity. The development and validation of a common pharmacophore model were part of a 3D-QSAR study on 1,2,4-oxadiazole derivatives, providing insights into the critical features required for their inhibitory action. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. DFT, in particular, has become a popular tool for studying medium to large-sized molecules due to its balance of accuracy and computational cost. mdpi.com DFT studies on 1,2,4-oxadiazole derivatives have been used to investigate various aspects, including their photoinduced rearrangements and electronic structures. acs.orgnih.gov For instance, DFT calculations can optimize the geometry of a molecule like this compound, providing the most stable three-dimensional conformation. mdpi.com These optimized structures are often the starting point for more complex simulations like molecular docking. mdpi.com

Quantum chemical calculations can determine several key electronic properties that help rationalize a molecule's behavior.

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. Studies on substituted oxadiazoles (B1248032) have used these parameters to correlate with their inhibitory action.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions with biological receptors.

Natural Bond Orbital (NBO) Charges: NBO analysis provides a localized picture of the electron density, assigning partial charges to each atom in the molecule. These charges are useful for understanding intramolecular interactions and the reactivity of different atomic sites.

These computational approaches, from molecular docking to quantum chemistry, provide a powerful, multi-faceted strategy for investigating the properties and potential applications of this compound. By predicting its interactions with biological targets and elucidating its electronic characteristics, these in silico methods can significantly accelerate the research and development of new therapeutic agents based on the 1,2,4-oxadiazole scaffold.

Global Reactivity Descriptors Derivation

From the HOMO and LUMO energy values, several key global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO, it represents the energy required to remove an electron from the molecule.

Electron Affinity (A): Approximated as A ≈ -ELUMO, it is the energy released when an electron is added to the molecule.

Energy Gap (ΔE): Calculated as ΔE = ELUMO - EHOMO, this value is an indicator of the molecule's chemical stability. A larger energy gap suggests higher stability and lower reactivity.

Chemical Hardness (η): Defined as η = (ELUMO - EHOMO) / 2, it measures the resistance of a molecule to change its electron distribution. Compounds with higher hardness values are generally less reactive. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the ease of a molecule to undergo a change in its electron distribution.

Electronegativity (χ): Calculated as χ = -(ELUMO + EHOMO) / 2, it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Given by the equation ω = χ² / (2η), this descriptor measures the propensity of a species to accept electrons.

These descriptors are crucial for predicting the reactivity of the 1,2,4-oxadiazole ring system. For instance, the C3 and C5 positions of the 1,2,4-oxadiazole ring are generally susceptible to nucleophilic attack due to the electron-withdrawing nature of the heteroatoms. chemicalbook.com The calculated global reactivity descriptors would provide a quantitative measure of this reactivity.

While data for the specific title compound is not published, the following table presents representative global reactivity descriptors calculated for a series of 1,3,4-oxadiazole (B1194373) derivatives, illustrating the typical values obtained from such computational studies. mdpi.com

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Softness (S)
Derivative 7a -8.54-4.014.532.260.44
Derivative 7b -8.84-4.134.712.350.42
Derivative 7c -8.81-4.244.572.280.43
Derivative 7d -8.95-4.324.632.310.43
Derivative 7e -8.76-4.184.582.290.43
Derivative 7f -8.95-4.384.572.280.43
Derivative 7g -9.08-4.514.572.280.43
Derivative 7h -8.92-4.354.572.280.43
Derivative 7i -9.22-4.624.602.300.43
Derivative 7j -9.15-4.544.612.300.43
Derivative 7k -8.84-4.274.572.280.43
Derivative 7l -9.03-4.434.602.300.43
Derivative 7m -8.92-4.354.572.280.43
Derivative 7n -9.03-4.434.602.300.43

Chemoinformatics and Network Pharmacology in Compound Characterization

Chemoinformatics and network pharmacology are essential computational disciplines for the systematic characterization of chemical compounds and the elucidation of their potential biological effects. These approaches are particularly valuable in the context of drug discovery, where they can predict the pharmacokinetic properties, identify potential protein targets, and unravel the complex mechanisms of action of novel molecules like this compound.

The application of chemoinformatics to a library of oxadiazole derivatives would typically begin with the calculation of various molecular descriptors. nih.gov These descriptors can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds. For instance, in silico models based on Lipinski's Rule of Five and other parameters can estimate a compound's oral bioavailability and drug-likeness. mdpi.com Such analyses are crucial in the early stages of drug development to filter out compounds with unfavorable pharmacokinetic profiles.

Network pharmacology, on the other hand, aims to understand the effect of a compound on a network of interacting proteins rather than on a single target. arabjchem.org This holistic approach is particularly relevant for complex diseases. For a compound like this compound, a network pharmacology study would involve several steps:

Target Prediction: Using various computational tools and databases (e.g., SwissTargetPrediction, PharmMapper), potential protein targets for the compound are identified based on its structural similarity to known ligands.

Network Construction: The predicted targets are then used to construct a protein-protein interaction (PPI) network. This network visually represents the complex biological pathways that might be modulated by the compound.

Network Analysis and Pathway Enrichment: The constructed network is analyzed to identify key proteins (hubs) and enriched signaling pathways (e.g., KEGG pathways). This analysis can provide hypotheses about the compound's mechanism of action.

For example, a network pharmacology study on a series of 1,3,4-oxadiazole derivatives identified key protein targets such as AKT1 and SRC, suggesting their potential as anticancer agents. arabjchem.org Molecular docking simulations are often employed to validate the predicted interactions between the compound and its potential protein targets, providing insights into the binding mode and affinity. arabjchem.org

The following table summarizes the types of data and predictions that are typically generated in chemoinformatic and network pharmacology studies of oxadiazole-containing compounds.

Analysis TypePredicted Property / DataRelevance
Chemoinformatics (ADME) Molecular WeightAdherence to drug-likeness rules
LogP (Lipophilicity)Prediction of membrane permeability and solubility
Number of H-bond Donors/AcceptorsInfluence on binding and solubility
Oral Bioavailability ScoreEstimation of potential for oral administration
Blood-Brain Barrier (BBB) PermeabilityPrediction of central nervous system effects
Network Pharmacology Predicted Protein TargetsIdentification of potential mechanisms of action
Protein-Protein Interaction NetworkVisualization of the compound's biological context
Enriched Biological PathwaysUnderstanding of the physiological effects
Binding Affinity (from Docking)Strength of interaction with predicted targets

Future Directions and Emerging Research Avenues for 5 4 Chlorophenyl 1,2,4 Oxadiazol 3 Ol and Oxadiazole Chemistry

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity Profiles

The inherent bioactivity of the 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-ol scaffold can be significantly modulated through strategic chemical modifications. The exploration of novel derivatization strategies is a key area of research aimed at enhancing the potency, selectivity, and pharmacokinetic properties of this class of compounds.

Key approaches to derivatization include modifications at the 3-hydroxyl group and substitutions on the 4-chlorophenyl ring. The hydroxyl group of the 1,2,4-oxadiazol-3-ol moiety offers a prime site for alkylation and acylation reactions. These modifications can influence the compound's lipophilicity and its ability to form hydrogen bonds, which are critical for target interaction. For instance, the introduction of various alkyl or acyl groups can lead to derivatives with altered solubility and membrane permeability, potentially improving their bioavailability.

Furthermore, bioisosteric replacement is a powerful strategy to fine-tune the compound's properties. nih.govnih.govastrazeneca.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. In the context of this compound, the 3-hydroxyl group can be replaced with other functional groups like amines or thiols to explore different binding interactions with biological targets. Similarly, the 4-chloro substituent on the phenyl ring can be replaced with other halogens (e.g., fluorine, bromine) or electron-withdrawing/donating groups to modulate the electronic properties of the molecule and its structure-activity relationship (SAR). researchgate.net

Recent advances in synthetic methodologies, such as room temperature and one-pot synthesis procedures, are facilitating the rapid generation of diverse libraries of this compound derivatives. These methods offer efficient ways to explore a wide chemical space and identify compounds with optimized bioactivity profiles.

Table 1: Potential Derivatization Strategies for this compound

Modification SiteDerivatization StrategyPotential Impact on Bioactivity
3-Hydroxyl Group AlkylationIncreased lipophilicity, altered hydrogen bonding capacity
AcylationModified solubility, potential for prodrug design
Bioisosteric Replacement (e.g., -NH2, -SH)Exploration of new binding interactions
4-Chlorophenyl Ring Halogen Substitution (F, Br, I)Altered electronic properties and binding affinity
Introduction of Electron-Donating GroupsModulation of Structure-Activity Relationship (SAR)
Introduction of Electron-Withdrawing GroupsEnhanced potency or selectivity

Advanced Mechanistic Elucidation of Compound-Target Interactions via Biophysical Techniques

A deep understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Advanced biophysical techniques are instrumental in elucidating these mechanisms, providing detailed insights into binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for real-time monitoring of molecular interactions. astrazeneca.comresearchgate.netnih.gov In the context of oxadiazole research, SPR can be employed to quantify the binding affinity and kinetics of this compound derivatives with their protein targets. This technique immobilizes the target protein on a sensor chip and flows the compound over the surface, allowing for the precise measurement of association and dissociation rates.

Isothermal Titration Calorimetry (ITC) is another essential biophysical tool that directly measures the heat changes associated with binding events. nih.govnih.govijirt.org ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). This information is invaluable for understanding the driving forces behind the compound-target interaction, whether it is enthalpy-driven or entropy-driven.

Other techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the compound-target complex. This allows for the visualization of the precise binding mode and the key amino acid residues involved in the interaction, guiding further derivatization efforts to enhance potency and selectivity. The identification of the specific biological targets of bioactive oxadiazoles (B1248032) is a critical step, which can be achieved through methods like affinity chromatography and chemical proteomics. researchgate.netnih.govjaptronline.comresearchgate.net

Table 2: Biophysical Techniques for Studying Compound-Target Interactions

TechniqueInformation ObtainedRelevance to Oxadiazole Research
Surface Plasmon Resonance (SPR) Binding affinity (KD), association/dissociation kinetics (ka/kd)Rapid screening of derivatives, kinetic profiling
Isothermal Titration Calorimetry (ITC) Binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), stoichiometry (n)Understanding thermodynamic driving forces of binding
X-ray Crystallography High-resolution 3D structure of the compound-target complexVisualization of binding mode, rational drug design
NMR Spectroscopy Structural and dynamic information of the interaction in solutionCharacterizing weaker interactions, mapping binding sites
Affinity Chromatography/Chemical Proteomics Identification of protein targets from complex biological mixturesDeconvoluting the mechanism of action

Integration of Multi-Omics Data in Oxadiazole Research for Systems-Level Understanding

Chemical proteomics has emerged as a powerful tool for target identification and mechanism-of-action studies of small molecules. nih.govnih.govastrazeneca.comnih.gov For instance, in a study on 1,3,4-oxadiazol-2-one derivatives with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), chemical proteomics was used to map the target interaction landscape. nih.govnih.govnih.gov This approach, combining phenotypic screening with activity-based protein profiling, revealed that these oxadiazolones have a polypharmacological mode of action, engaging multiple cysteine and serine hydrolases. nih.govnih.govnih.gov A similar strategy could be applied to this compound to identify its direct binding partners in a cellular context.

Integrating data from transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles) can provide a dynamic picture of the cellular response to compound treatment. researchgate.netnih.gov For example, treating cells with this compound and analyzing the subsequent changes in mRNA, protein, and metabolite levels can help to identify perturbed pathways and downstream effects. This multi-omics data can be integrated using bioinformatics tools and network analysis to construct a comprehensive model of the compound's mechanism of action. ijirt.orgcrimsonpublishers.com Such a systems-level understanding is crucial for predicting both on-target and off-target effects, thereby improving the safety and efficacy profiles of new drug candidates.

Development of Oxadiazole Scaffolds for Addressing Neglected Tropical Diseases

Neglected tropical diseases (NTDs), such as leishmaniasis, Chagas disease, and human African trypanosomiasis, affect millions of people worldwide, yet drug discovery for these conditions is severely underfunded. nih.gov The oxadiazole scaffold has shown significant promise as a source of new therapeutic agents against the parasites responsible for these diseases. nih.govjaptronline.com

Both 1,2,4- and 1,3,4-oxadiazole (B1194373) derivatives have been investigated for their antiparasitic properties. nih.gov For example, a series of novel oxadiazole-containing compounds were synthesized and evaluated for their anti-leishmanial activity, with some compounds showing potent inhibition of Leishmania donovani amastigotes. nih.gov In another study, 1,2,4-oxadiazole (B8745197) derivatives were investigated as potential chemotherapeutic agents against Leishmania infantum, the causative agent of visceral leishmaniasis. nih.gov

Similarly, oxadiazole derivatives have been explored for the treatment of Chagas disease, caused by Trypanosoma cruzi. nih.gov Some compounds have demonstrated significant trypanocidal activity, highlighting the potential of this scaffold in developing new drugs for this debilitating illness. nih.gov Furthermore, research has shown that certain oxadiazole derivatives exhibit activity against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. researchgate.net

While specific studies on the antiprotozoal activity of this compound are not yet prominent in the literature, the demonstrated potential of the broader oxadiazole class suggests that this compound and its derivatives could be valuable candidates for screening against various parasites that cause NTDs. The established synthetic routes and the potential for diverse derivatization make this scaffold an attractive starting point for the development of novel, cost-effective treatments for these devastating diseases.

Application of Artificial Intelligence and Machine Learning in Oxadiazole Drug Discovery and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and oxadiazole research is no exception. nih.govijirt.orgcrimsonpublishers.com These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular properties.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug design. nih.gov By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can predict the potency of novel, untested molecules. For oxadiazole derivatives, 3D-QSAR models have been developed to understand the structural requirements for inhibiting specific targets, such as sortase A in bacteria. nih.gov These models provide valuable insights into the favorable and unfavorable structural features, guiding the design of more potent inhibitors.

Virtual screening of large chemical libraries is another area where AI and ML are making a significant impact. nih.govnih.govresearchgate.net Machine learning models can be trained on known active and inactive compounds to rapidly screen millions of virtual molecules and prioritize those with a high probability of being active. mdpi.com This in silico approach can drastically reduce the time and cost associated with high-throughput screening. For instance, structure-based virtual screening has been used to identify oxadiazole derivatives as potential inhibitors of enzymes involved in vancomycin (B549263) resistance. nih.gov

Table 3: AI and Machine Learning Applications in Oxadiazole Drug Discovery

ApplicationDescriptionRelevance to Oxadiazole Research
QSAR Modeling Correlates chemical structure with biological activity to predict potency.Guiding the design of more potent oxadiazole derivatives.
Virtual Screening Rapidly screens large libraries of compounds to identify potential hits.Accelerating the discovery of new bioactive oxadiazoles. nih.govnih.govresearchgate.net
De Novo Drug Design Generates novel molecular structures with desired properties.Creating new oxadiazole scaffolds with optimized activity and safety.
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds.Early assessment of the drug-like properties of oxadiazole candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.